5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene
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Overview
Description
5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene, also known as OXT-6, is a unique heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OXT-6 is a cyclic peptide that contains a triazole ring and an oxazole ring, and it has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has also been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene in lab experiments is its potent biological activity. 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been found to exhibit potent antimicrobial, antitumor, and anti-inflammatory properties, which makes it a valuable tool for studying various biological processes. However, one of the main limitations of using 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene. One potential area of research is the development of new 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene derivatives with improved biological activity and pharmacokinetic properties. Another potential area of research is the development of new materials and nanomaterials based on 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene, which could have potential applications in various fields, such as drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene and its potential applications in various biological processes.
Synthesis Methods
The synthesis of 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene is a complex process that involves several steps. One of the most common methods for synthesizing 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form a triazole ring. The oxazole ring is then introduced using a separate reaction, such as the Fischer indole synthesis.
Scientific Research Applications
5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and nanotechnology. In drug discovery, 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been found to exhibit potent antimicrobial, antitumor, and anti-inflammatory properties. In materials science, 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been used to develop new materials with unique properties, such as high thermal stability and conductivity. In nanotechnology, 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been used to develop new nanomaterials with potential applications in drug delivery and imaging.
properties
Product Name |
5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene |
---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-oxa-6,17,18-triazahexacyclo[9.5.2.13,9.02,10.04,8.012,16]nonadeca-6,14,17-triene |
InChI |
InChI=1S/C15H17N3O/c1-2-6-7(3-1)14-12-9-4-8(10-5-16-19-15(9)10)11(12)13(6)17-18-14/h1,3,5-15H,2,4H2 |
InChI Key |
CAZOBHQZGCRZEA-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3C4C5CC(C4C2N=N3)C6C5C=NO6 |
Canonical SMILES |
C1C=CC2C1C3C4C5CC(C4C2N=N3)C6C5C=NO6 |
Origin of Product |
United States |
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